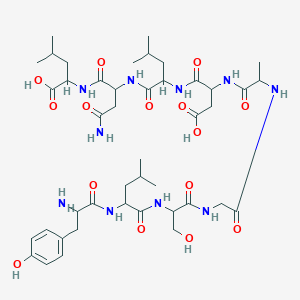
H-DL-Tyr-DL-Leu-DL-Ser-Gly-DL-Ala-DL-Asp-DL-Leu-DL-Asn-DL-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CAP1-6D is a modified peptide derived from the carcinoembryonic antigen (CEA). It is a 9-mer peptide (YLSGANLNL) that binds to HLA-A2 and has been shown to enhance the stimulation of T cells over levels obtained using the native CAP-1 peptide . This compound is particularly significant in immunotherapy research, especially in the context of cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: CAP1-6D is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: In an industrial setting, the production of CAP1-6D involves large-scale SPPS. The process is automated and optimized for high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and other analytical techniques .
Chemical Reactions Analysis
Types of Reactions: CAP1-6D primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a peptide .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for the amino group, t-Butyl (tBu) for the side chains
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin
Major Products: The major product of these reactions is the CAP1-6D peptide itself, which is then purified and characterized .
Scientific Research Applications
CAP1-6D has several applications in scientific research, particularly in the fields of immunology and oncology:
Cancer Immunotherapy: CAP1-6D is used to stimulate T cells in cancer patients, enhancing the immune response against tumor cells expressing CEA.
Vaccine Development: It is used in the development of peptide-based vaccines for cancers such as pancreatic adenocarcinoma.
Gene Expression Studies: CAP1-6D is used to analyze differential gene expression profiles in T cells, providing insights into the molecular mechanisms of immune responses.
Mechanism of Action
CAP1-6D exerts its effects by binding to the HLA-A2 molecule on the surface of antigen-presenting cells. This binding enhances the stimulation of CD8+ T cells, leading to the activation and proliferation of these cells. The activated T cells then target and destroy tumor cells expressing CEA . The molecular targets involved include the T-cell receptor (TCR) and the HLA-A2 molecule .
Comparison with Similar Compounds
CAP-1: The native peptide from which CAP1-6D is derived.
CEA-derived Peptides: Other peptides derived from CEA that are used in immunotherapy research.
Uniqueness of CAP1-6D: CAP1-6D is unique in its ability to enhance T cell stimulation more effectively than the native CAP-1 peptide. This makes it a valuable tool in cancer immunotherapy, as it can potentially lead to more robust immune responses against tumors .
Properties
Molecular Formula |
C43H68N10O15 |
|---|---|
Molecular Weight |
965.1 g/mol |
IUPAC Name |
2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H68N10O15/c1-20(2)12-27(49-37(61)26(44)15-24-8-10-25(55)11-9-24)40(64)53-32(19-54)38(62)46-18-34(57)47-23(7)36(60)48-30(17-35(58)59)42(66)50-28(13-21(3)4)39(63)51-29(16-33(45)56)41(65)52-31(43(67)68)14-22(5)6/h8-11,20-23,26-32,54-55H,12-19,44H2,1-7H3,(H2,45,56)(H,46,62)(H,47,57)(H,48,60)(H,49,61)(H,50,66)(H,51,63)(H,52,65)(H,53,64)(H,58,59)(H,67,68) |
InChI Key |
SNKUSVNHTCUELQ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
sequence |
YLSGADLNL |
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















